1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
The compound 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (hereafter referred to as the target compound) is a 1,8-naphthyridine derivative with a fluorobenzyl substituent at the 1-position and a 2-methoxy-5-methylphenyl group on the amide nitrogen.
Key structural features include:
- 1,8-Naphthyridine core: A bicyclic heteroaromatic system contributing to π-π stacking and hydrogen-bonding interactions.
- 4-Fluorobenzyl substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- 2-Methoxy-5-methylphenyl amide group: The methoxy group improves solubility, while the methyl group may sterically influence binding interactions.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-15-5-10-21(31-2)20(12-15)27-23(29)19-13-17-4-3-11-26-22(17)28(24(19)30)14-16-6-8-18(25)9-7-16/h3-13H,14H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOULHAQKZXWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the naphthyridine core, followed by the introduction of the fluorobenzyl and methoxy-methylphenyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Case Study 1 : A study evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. One derivative showed an IC50 value of 5 µM against breast cancer cells, indicating potent anticancer activity.
- Mechanism of Action : The compound may induce cell cycle arrest in cancer cells and inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains.
- Case Study 2 : In vitro studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways, enhancing its efficacy against resistant strains.
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties.
- Mechanism of Action : It may inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in inflammatory responses.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth |
| Antimicrobial | Effective against certain resistant bacterial strains |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s analogs vary in substituents on the benzyl and amide groups, significantly altering physicochemical properties.
*Estimated based on structural similarity to .
Key Observations:
Spectroscopic and Analytical Data
NMR and IR Trends:
Biological Activity
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the class of 1,8-naphthyridine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of 1,8-naphthyridine exhibit notable antimicrobial properties. A study demonstrated that certain naphthyridine derivatives enhanced the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a potential synergistic effect . Specifically, compounds similar to the target compound showed improved efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa.
Anticancer Properties
Several studies have highlighted the anticancer potential of 1,8-naphthyridine derivatives. For instance, a compound with structural similarities exhibited significant cytotoxicity against various cancer cell lines including breast (MCF-7) and colorectal (HCT-116) cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory properties of naphthyridine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . This activity suggests potential applications in treating inflammatory diseases.
The biological activity of 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may act as a ligand for various receptors involved in pain and inflammation.
- Enzyme Inhibition : It has been shown to inhibit key enzymes related to cancer progression and inflammation.
- DNA Interaction : Some studies suggest that naphthyridine derivatives can stabilize DNA structures, impacting cellular replication and repair mechanisms.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various naphthyridine derivatives, researchers found that one derivative exhibited an ED50 value significantly lower than standard antibiotics against P. aeruginosa, indicating its potential as a novel antimicrobial agent .
| Compound | ED50 (mg/kg) | Activity Compared to Standard |
|---|---|---|
| Naphthyridine Derivative | 21.27 | 5.2 - 6.1 times more active than ciprofloxacin |
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of naphthyridine derivatives revealed that specific modifications led to enhanced cytotoxicity against breast cancer cells. The study utilized the sulforhodamine B assay to quantify growth inhibition across multiple cell lines .
| Cell Line | IC50 (µM) | Comparison with Control |
|---|---|---|
| MCF-7 | 15 | Significant inhibition |
| HCT-116 | 12 | Significant inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
